molecular formula C14H14N4O4 B3864918 2-[(4-methylphenyl)amino]-N'-[(5-nitro-2-furyl)methylene]acetohydrazide

2-[(4-methylphenyl)amino]-N'-[(5-nitro-2-furyl)methylene]acetohydrazide

Cat. No. B3864918
M. Wt: 302.29 g/mol
InChI Key: MUHBZXWIFFRFDF-PXNMLYILSA-N
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Description

The compound “2-[(4-methylphenyl)amino]-N’-[(5-nitro-2-furyl)methylene]acetohydrazide” is a complex organic molecule. It contains a nitrofuran group (5-nitro-2-furyl), which is often found in a variety of pharmaceuticals and bioactive compounds due to its broad spectrum of biological activities . The compound also contains a hydrazide group (-CONHNH2), which is a common feature in various organic compounds with biological activity.


Molecular Structure Analysis

The molecular structure analysis would require experimental techniques like X-ray crystallography, NMR, or computational methods. Unfortunately, without specific data or resources, a detailed molecular structure analysis isn’t possible .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The nitro group in the nitrofuran ring is electron-withdrawing and could make the compound susceptible to nucleophilic attack. The hydrazide group might be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of both polar (nitro, hydrazide) and nonpolar (methylphenyl) groups would impact its solubility, melting point, and other properties .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many nitrofuran derivatives exhibit antimicrobial activity. They are prodrugs that are reduced within cells to generate reactive species, causing DNA damage .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity associated with nitrofuran and hydrazide groups, it could be interesting to explore its potential as a pharmaceutical or bioactive compound .

properties

IUPAC Name

2-(4-methylanilino)-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c1-10-2-4-11(5-3-10)15-9-13(19)17-16-8-12-6-7-14(22-12)18(20)21/h2-8,15H,9H2,1H3,(H,17,19)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHBZXWIFFRFDF-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methylphenyl)amino]-N'-[(5-nitro-2-furyl)methylene]acetohydrazide (non-preferred name)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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